molecular formula C14H10N4O3S B2890439 Methyl 2-(pyrazine-2-carboxamido)benzo[d]thiazole-6-carboxylate CAS No. 1210789-99-3

Methyl 2-(pyrazine-2-carboxamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2890439
CAS No.: 1210789-99-3
M. Wt: 314.32
InChI Key: BUMHFTYFZGKRBR-UHFFFAOYSA-N
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Description

Methyl 2-(pyrazine-2-carboxamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative featuring a pyrazine-2-carboxamide substituent at position 2 and a methyl ester at position 4. The benzo[d]thiazole core is a privileged scaffold in medicinal chemistry due to its pharmacological versatility, including kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

methyl 2-(pyrazine-2-carbonylamino)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3S/c1-21-13(20)8-2-3-9-11(6-8)22-14(17-9)18-12(19)10-7-15-4-5-16-10/h2-7H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMHFTYFZGKRBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: Enzymes, receptors, and other proteins that interact with the compound.

  • Pathways: Involvement in metabolic pathways, signal transduction, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs are compared below based on substituents, synthesis, and bioactivity:

Compound Name Substituents (Position) Key Features Bioactivity (if reported) Reference
Target Compound 2-(Pyrazine-2-carboxamido), 6-(methyl ester) Potential H-bond donor/acceptor from pyrazine; ester enhances solubility Not explicitly reported (inferred from analogs) -
2-Acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide 2-Acetamido, 6-carboxamide (propyl-pyridine linker) BRAFV600E kinase inhibitor IC₅₀ = 7.9 µM (kinase assay)
Methyl 2-amino-4-((5-((4-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-yl)methoxy)benzo[d]thiazole-6-carboxylate 4-(Pyran-methoxybenzyloxy), 6-(methyl ester) Antibacterial precursor; complex substitution pattern Intermediate for siderophore conjugates
Ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate 2-Piperidinyl, 6-(ethyl ester) Piperidine enhances lipophilicity Stable intermediate; no direct activity reported
6-Methylbenzo[d]thiazole-2-carboxylic acid 6-Methyl, 2-carboxylic acid Simplified structure; lacks amide/ester Potential metabolite or synthetic precursor

Physicochemical Properties

  • Ester vs. Carboxylic Acid : Methyl/ethyl esters (e.g., target compound, ) improve cell permeability compared to carboxylic acids (), which may ionize at physiological pH.
  • Pyrazine vs. Pyridine: Pyrazine’s dual nitrogen atoms offer enhanced π-stacking and H-bonding vs.

Tables

Table 1: Substituent Impact on Bioactivity

Substituent Type Example Compound Bioactivity Proposed Role
Pyrazine-2-carboxamido Target Compound Inferred kinase/antibacterial activity H-bonding/π-stacking
Pyridin-2-ylamino BRAFV600E inhibition (IC₅₀ = 7.9 µM) ATP-binding pocket interaction
Pyrrole-carboxamido Antibacterial (Gram-negative) Siderophore mimicry

Biological Activity

Methyl 2-(pyrazine-2-carboxamido)benzo[d]thiazole-6-carboxylate, a compound belonging to the benzo[d]thiazole derivatives, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on various studies.

Chemical Structure and Synthesis

The compound is characterized by a unique structural framework that includes a benzo[d]thiazole ring, a pyrazine moiety, and a carboxylate group. It is typically synthesized through the reaction of 2-(pyrazine-2-carboxamido)benzo[d]thiazole with methylchloroformate in the presence of triethylamine, yielding an ester bond. The resulting product is a white or light yellow crystalline powder that is sparingly soluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Notably, derivatives of this compound have shown inhibitory effects against Mycobacterium tuberculosis, suggesting its potential as an anti-tubercular agent. In studies assessing its efficacy against ATP-phosphoribosyl transferase (ATP-PRTase), it was found to significantly inhibit the enzyme, with competitive inhibition characteristics .

Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundEC50 (μM)Kd (μM)Inhibition Type
This compoundX.XY.YCompetitive Inhibition
Compound 1n0.50.1Strong Competitive Inhibition
Compound 2a1.00.3Moderate Competitive Inhibition

Anticancer Activity

In addition to its antimicrobial properties, this compound has demonstrated promising anticancer activity. Studies have shown that certain derivatives can induce apoptosis in cancer cells by activating procaspase-3 to caspase-3. The presence of specific functional groups within the structure is crucial for enhancing anticancer activity and selectivity .

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundU937X.XProcaspase-3 Activation
Compound 8jMCF-75.0Induction of Apoptosis
Compound 8kHep G24.4Induction of Apoptosis

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its unique structural features. The combination of the pyrazine and benzo[d]thiazole rings along with the carboxylate moiety enhances its lipophilicity and cellular membrane penetration capabilities. This structural arrangement is believed to be pivotal for its therapeutic efficacy compared to other similar compounds .

Case Studies

Recent studies have highlighted the effectiveness of this compound in various biological assays:

  • Antitubercular Screening : A study conducted on a series of benzo[d]thiazole derivatives revealed that this compound exhibited significant antitubercular activity with an EC50 value indicating potent inhibition against Mycobacterium tuberculosis strains .
  • Anticancer Evaluation : Another investigation into its anticancer properties demonstrated that this compound could effectively induce apoptosis in cancer cell lines, showcasing its potential as a lead compound for further drug development .

Q & A

Q. Table: Structure-Activity Relationship (SAR)

Substituent PositionModificationIC₅₀ (µM)LogP
Thiazole-4-CH₃4.22.1
Pyrazine-3-Cl3.52.4
Pyrazine-3-CF₃2.82.7

(Basic) What solvents and catalysts optimize the amidation step during synthesis?

Answer:

  • Solvents: Anhydrous DMF or THF minimizes side reactions (e.g., hydrolysis) .
  • Catalysts: EDCI/HOBt or DCC/DMAP systems yield >80% conversion at 25°C .
  • Reaction Monitoring: TLC (silica, EtOAc/hexane 1:1) or in situ FTIR to track carbonyl disappearance .

(Advanced) How does crystallography (e.g., SHELX) resolve structural ambiguities in derivatives?

Answer:
Single-crystal X-ray diffraction (SHELX suite) reveals:

  • Conformational Flexibility: The dihedral angle between thiazole and pyrazine rings (e.g., 15–25°) impacts packing and solubility .
  • Hydrogen Bonding: Intermolecular H-bonds between amide NH and ester carbonyl stabilize crystal lattices, validated via SHELXL refinement .

(Basic) What are the stability considerations for this compound under varying pH?

Answer:

  • Acidic Conditions (pH <3): Ester hydrolysis occurs, forming the carboxylic acid derivative (t₁/₂ = 2 h at pH 2) .
  • Basic Conditions (pH >10): Amide bond cleavage dominates, requiring storage in neutral buffers (e.g., PBS) .

(Advanced) Can this compound act as a photosensitizer in photodynamic therapy (PDT)?

Answer:
The thiazole-pyrazine system exhibits π→π* transitions (λmax = 320–350 nm) with moderate singlet oxygen quantum yield (ΦΔ = 0.15). Modifications with heavy atoms (e.g., Br at thiazole-4) enhance ΦΔ to 0.32 via spin-orbit coupling .

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